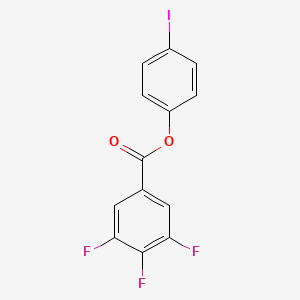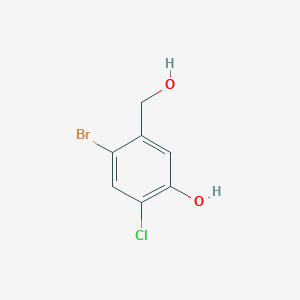![molecular formula C72H88Br2N2O4S2 B12844890 15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[1814116,3202,1803,1204,3305,10013,17024,35026,34027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may include:
Stepwise Synthesis: Building the molecule piece by piece, often starting with simpler precursors.
Cyclization Reactions: Forming the cyclic structures present in the molecule.
Functional Group Interconversions: Introducing and modifying functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysis: Using catalysts to increase reaction rates and selectivity.
Purification Techniques: Employing methods such as chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Changing the oxidation state of the molecule.
Substitution Reactions: Replacing one functional group with another.
Addition Reactions: Adding new atoms or groups to the molecule.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.
Biology
In biology, these compounds might be investigated for their interactions with biological molecules and potential therapeutic applications.
Medicine
In medicine, complex organic molecules are often explored for their potential as drugs or diagnostic agents.
Industry
In industry, these compounds could be used in the development of new materials, such as polymers or nanomaterials.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific structure and functional groups. Common mechanisms might include:
Binding to Receptors: Interacting with specific biological receptors to elicit a response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in various biochemical pathways.
Signal Transduction: Modulating signaling pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with similar functional groups or structural motifs. Examples could include:
Polycyclic Aromatic Hydrocarbons: Compounds with multiple fused aromatic rings.
Heterocyclic Compounds: Molecules containing rings with atoms other than carbon, such as nitrogen or sulfur.
Uniqueness
The uniqueness of the compound would be highlighted by its specific combination of functional groups and structural features, which could confer unique reactivity or biological activity.
Eigenschaften
Molekularformel |
C72H88Br2N2O4S2 |
|---|---|
Molekulargewicht |
1269.4 g/mol |
IUPAC-Name |
15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone |
InChI |
InChI=1S/C72H88Br2N2O4S2/c1-5-9-13-17-21-23-27-31-35-45(33-29-25-19-15-11-7-3)43-75-69(77)53-37-47-49-41-57(73)82-68(49)52-40-56-60-54(70(78)76(72(56)80)44-46(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2)38-48-50-42-58(74)81-67(50)51-39-55(71(75)79)59(53)65-61(47)64(52)66(60)62(48)63(51)65/h37-42,45-46H,5-36,43-44H2,1-4H3 |
InChI-Schlüssel |
PTVVMKROQFYERD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CCCCCCCC)CN1C(=O)C2=CC3=C4C5=C6C7=C(C=C5C8=C3SC(=C8)Br)C(=O)N(C(=O)C7=CC9=C6C3=C4C2=C(C1=O)C=C3C1=C9SC(=C1)Br)CC(CCCCCCCC)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


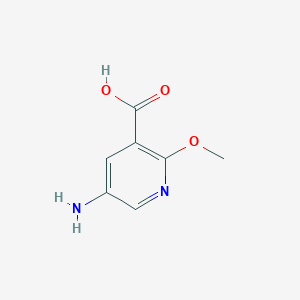
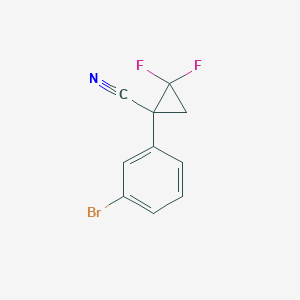
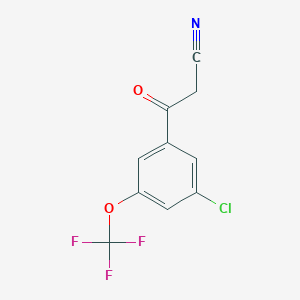
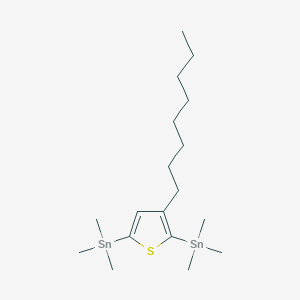
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
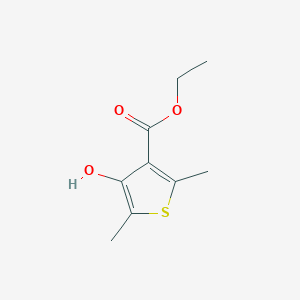
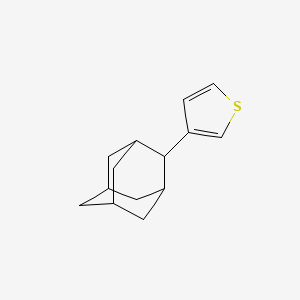
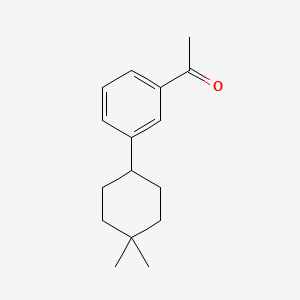

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

